molecular formula C16H10BrCl2NO2S B7440420 2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide

2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide

Cat. No. B7440420
M. Wt: 431.1 g/mol
InChI Key: HQWDHXBORQYNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide involves the chelation of metal ions through the nitrogen and oxygen atoms of the sulfonamide and naphthalene moieties, respectively. This results in a change in the fluorescence properties of the compound, which can be used for the detection and quantification of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide is its high selectivity and sensitivity towards metal ions. It can be used for the detection and quantification of metal ions in various environmental and biomedical samples. However, one of the limitations of the compound is its relatively low solubility in water, which can affect its performance in aqueous environments.

Future Directions

There are several future directions for the research on 2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide. One of the major areas of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, there is a need for further studies on the biochemical and physiological effects of the compound to determine its potential applications in biomedical research. Furthermore, the development of new synthetic methods for the compound can lead to the production of more efficient and cost-effective probes for metal ion detection.

Synthesis Methods

The synthesis of 2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide involves the reaction of naphthalene-1-amine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the sulfonyl chloride group with the amine group, resulting in the formation of the desired compound.

Scientific Research Applications

2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. The compound exhibits a high selectivity and sensitivity towards these metal ions, making it an ideal candidate for use in environmental monitoring and biomedical applications.

properties

IUPAC Name

2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2NO2S/c17-12-8-13(18)14(19)9-16(12)23(21,22)20-15-7-3-5-10-4-1-2-6-11(10)15/h1-9,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDHXBORQYNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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